molecular formula C13H13NO3 B1400038 Methyl 3-(3-formyl-1H-indol-1-yl)propanoate CAS No. 1227954-70-2

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate

Cat. No.: B1400038
CAS No.: 1227954-70-2
M. Wt: 231.25 g/mol
InChI Key: LOILJMOUXOONPO-UHFFFAOYSA-N
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Description

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a formyl group at the 3-position and a propanoate ester group at the 1-position. Indole derivatives are known for their aromatic properties and are often used in the synthesis of pharmaceuticals and other biologically active molecules .

Biochemical Analysis

Biochemical Properties

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, they may inhibit or activate specific kinases, transcription factors, or other regulatory proteins, thereby impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, this compound may interact with DNA or RNA, influencing gene expression and protein synthesis . These interactions are often mediated by the compound’s indole ring, which can form stable complexes with nucleic acids and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo chemical transformations that affect their activity and potency . These temporal changes can impact the compound’s efficacy in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks. Studies have reported threshold effects, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic processes can influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s therapeutic potential and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s mode of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-formyl-1H-indol-1-yl)propanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-formyl-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is unique due to the presence of both a formyl group and a propanoate ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-(3-formylindol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-8-10(9-15)11-4-2-3-5-12(11)14/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOILJMOUXOONPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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